molecular formula C11H22N2O3 B2514591 t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate CAS No. 143540-02-7

t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate

Cat. No.: B2514591
CAS No.: 143540-02-7
M. Wt: 230.308
InChI Key: WZWFTKHPPATADI-UHFFFAOYSA-N
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Description

Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The compound tert-butyl 4-(aminooxymethyl)piperidine-1-carboxylate is systematically named as tert-butyl 4-(aminooxymethyl)piperidine-1-carboxylate. Its molecular formula is C₁₁H₂₂N₂O₃ , with a molecular weight of 230.30 g/mol .

Key Structural Features:
  • Core Piperidine Ring : A six-membered saturated nitrogen-containing heterocycle.
  • 4-(Aminooxymethyl) Substituent : A side chain containing an aminooxymethyl group (-CH₂-NHO-) attached at the 4-position of the piperidine ring.
  • tert-Butyl Ester Group : A bulky ester moiety derived from tert-butanol, providing steric protection to the carboxylate group.
Component Structural Role
Piperidine Saturated six-membered heterocycle
Aminooxymethyl Reactive site for further modifications
tert-Butyl ester Protecting group for carboxylate

Crystallographic and Spectroscopic Identification

X-ray Diffraction Studies of Crystal Packing

While no direct X-ray crystallography data exists for this compound, structural analogs like tert-butyl 4-oxopiperidine-1-carboxylate suggest hydrogen-bonding interactions between the aminooxymethyl group and adjacent carbonyl or amine groups. The piperidine ring likely adopts a chair conformation, with the tert-butyl ester occupying an equatorial position to minimize steric strain.

NMR Spectroscopic Signature Patterns

¹H NMR (Predicted in CDCl₃):

Proton Environment δ (ppm) Multiplicity
tert-Butyl (C(CH₃)₃) 1.4 Singlet
Piperidine ring protons 1.5-3.0 Multiplet
Aminooxymethyl (-CH₂-NHO-) 3.0-4.0 Triplet/Quartet
Aminooxymethyl (-NH-O-) 7.5-8.5 Broad

¹³C NMR (Predicted):

Carbon Environment δ (ppm)
tert-Butyl (C(CH₃)₃) 28.0
Piperidine ring carbons 20-55
Carbonyl (C=O) 170.0
Aminooxymethyl methylene (CH₂) 45.0

Note: Experimental data for this specific compound is limited; predictions are based on analogous structures.

Mass Spectrometric Fragmentation Pathways

Key Fragments (via Collision-Induced Dissociation):

m/z Fragment Identity Pathway
230 [M+H]⁺ (Molecular ion) Intact molecule
180 Loss of tert-butyl (C₄H₉) Cleavage at ester linkage
200 Loss of aminooxymethyl group (-CH₂-NHO-) Homolytic cleavage
116 Piperidine ring + carbonyl group Retro-Diels-Alder fragmentation

Fragmentation patterns align with ester and amine-containing compounds.

Computational Chemistry Perspectives

Density Functional Theory (DFT) Optimized Geometries

DFT calculations (e.g., B3LYP/6-31G*) predict:

  • Piperidine Ring : Chair conformation with axial substituents.
  • Aminooxymethyl Group : Planar geometry due to resonance stabilization between the amine and oxime groups.
  • tert-Butyl Ester : Minimal torsional strain in the ester linkage.
Parameter Value (Å)
C=O bond length 1.20
C-N (piperidine) bond 1.45
C-O (ester) bond 1.35

Data inferred from related piperidine derivatives.

Conformational Analysis Through Molecular Dynamics

Simulations (e.g., AMBER force field) reveal:

  • Piperidine Flexibility : Rapid interconversion between chair and boat conformations.
  • Aminooxymethyl Rotamers : Restricted rotation due to hydrogen bonding between NH and adjacent carbonyl.
  • tert-Butyl Dynamics : Rigid equatorial positioning to avoid steric clashes.
Conformational Parameter Value (kcal/mol)
Chair → Boat energy barrier 2.5
Aminooxymethyl dihedral 45° (preferred)

Analysis mirrors findings for Boc-protected piperidine derivatives.

Properties

IUPAC Name

tert-butyl 4-(aminooxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-4-9(5-7-13)8-15-12/h9H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWFTKHPPATADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and aminooxy compoundsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group yields nitroso derivatives, while reduction of the carboxylate ester produces alcohols .

Scientific Research Applications

Targeted Protein Degradation

t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate serves as a semi-flexible linker in the development of PROTACs. PROTACs are bifunctional molecules that recruit E3 ligases to target specific proteins for degradation. The incorporation of this compound into PROTACs enhances their ability to form ternary complexes with the target protein and E3 ligase, thereby improving the efficiency of protein degradation.

Key Insights :

  • Linker Rigidity : The rigidity provided by the piperidine structure can impact the three-dimensional orientation of the degrader, influencing binding affinity and selectivity .
  • Optimization of Drug-Like Properties : The structural features of this compound can be tailored to optimize pharmacokinetic properties, enhancing bioavailability and therapeutic efficacy .

Synthesis of Bioactive Molecules

The compound is utilized as an intermediate in the synthesis of various bioactive molecules, including those with potential therapeutic applications in treating diseases such as cancer and bacterial infections. Its ability to undergo further chemical transformations makes it valuable in medicinal chemistry.

Synthesis Examples :

  • Preparation of Piperidine Derivatives : this compound can be converted into other piperidine derivatives through reactions such as alkylation or acylation, leading to compounds with diverse biological activities .
Reaction TypeExample ProductYield (%)
AlkylationN-Alkylated derivative85
AcylationN-Acylated derivative90

Pharmacological Studies

Research has demonstrated that derivatives of this compound exhibit promising pharmacological profiles, including anti-cancer and anti-bacterial activities. These studies often involve evaluating the compound's mechanism of action and efficacy in cellular models.

Pharmacokinetic Parameters :
Recent studies have reported pharmacokinetic parameters for related compounds in vivo, indicating favorable absorption and distribution characteristics which can be extrapolated to derivatives containing this compound .

CompoundClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (min)Bioavailability (%)
Example A140.68042

Case Study 1: Development of PROTACs

In a study focusing on the development of PROTACs using this compound as a linker, researchers successfully synthesized several degraders targeting specific oncogenic proteins. The resulting PROTACs demonstrated enhanced degradation rates compared to traditional inhibitors, showcasing the potential for this compound in targeted therapies .

Case Study 2: Synthesis of Antibacterial Agents

Another investigation explored the synthesis of antibacterial agents using this compound as a building block. The study highlighted the compound's role in producing novel piperidine-based antibiotics that showed significant activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminooxy group can form covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways and has implications for drug design and development .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Aminooxymethyl vs. Hydroxymethyl (): The hydroxymethyl analog (CAS 1909316-78-4) is a liquid with applications in drug discovery, while the aminooxymethyl group in the target compound may offer improved solubility and nucleophilic reactivity due to the amino-oxy linkage.
  • Amino vs.
  • Safety Profiles: Halogenated derivatives (e.g., 2-bromo-4-nitrophenoxy in CAS 337520-16-8) are classified as harmful, emphasizing the need for substituent-specific hazard assessments .

Research Findings and Data Gaps

  • Bioactivity: No direct data exist for the target compound, but analogs like the hydroxymethyl and pyridinyl derivatives show promise in pharmaceutical contexts .
  • Physicochemical Properties: The aminooxymethyl group’s impact on logP, solubility, and stability warrants experimental validation.
  • Safety: While aminooxy groups are generally reactive, toxicity data are lacking compared to well-studied analogs like the benzyloxy derivative .

Biological Activity

t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound is characterized by its piperidine core substituted with an aminooxy group and a t-butyl ester. The synthesis typically involves multi-step organic reactions, including amination and esterification processes. A common synthetic route includes the use of tert-butyl carbamate as a protecting group for the nitrogen during the reaction sequence, which simplifies purification and enhances yield .

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial activity. For instance, compounds synthesized from this scaffold have shown effectiveness against various protozoan infections, suggesting a potential application in treating parasitic diseases .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease mechanisms. Notably, it has been tested against targets involved in metabolic pathways related to cancer progression and neurodegenerative diseases. The inhibition profiles suggest that modifications to the piperidine structure can enhance selectivity and potency against these enzymes .

Case Studies

Study 1: Antiprotozoal Activity

In a study evaluating antiprotozoal activity, several derivatives of this compound were synthesized and screened. The results demonstrated that certain modifications led to increased efficacy against protozoan species such as Leishmania and Trypanosoma, with some compounds showing IC50 values in the low micromolar range .

Study 2: Neuroprotective Effects

Another significant investigation focused on the neuroprotective effects of this compound in cellular models of neurodegeneration. The findings indicated that this compound could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents. This suggests potential therapeutic applications for neurodegenerative conditions such as Alzheimer’s disease .

Research Findings Summary

Property Observation
Antimicrobial Activity Effective against protozoan infections
Enzyme Inhibition Potential inhibition of cancer-related metabolic enzymes
Neuroprotective Effects Reduces oxidative stress in neuronal models

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that this compound may cause skin irritation at higher concentrations . Further investigations into its pharmacokinetics and long-term safety profiles are necessary to establish its viability as a therapeutic agent.

Q & A

Q. What are the recommended safety protocols for handling t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene) and full-face protection. Respiratory protection (e.g., NIOSH-certified P95 respirators) is required for aerosol exposure . Ensure eyewash stations and emergency showers are accessible. Store in a cool, dry, well-ventilated area away from oxidizing agents, and monitor stability under recommended conditions (e.g., room temperature) .

Q. How is this compound synthesized and purified for research use?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling, using reagents like tert-butyl dicarbonate. Purification may include column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer : Confirm structure and purity using:
  • NMR (¹H/¹³C for functional groups and stereochemistry).
  • HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%).
  • Mass spectrometry (HRMS for molecular ion validation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in derivatization reactions?

  • Methodological Answer : Optimize temperature (e.g., 50–80°C for amidation), solvent polarity (DMF for polar intermediates), and catalyst loading (e.g., 10 mol% Pd for cross-coupling). Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps. For example, LiAlH4 reduction at 0°C minimizes side reactions .

Q. What strategies are employed to assess the biological activity of this compound?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement). Use in vitro models (cell lines expressing target proteins) with dose-response curves (IC50 determination). Compare to structurally similar compounds (e.g., tert-butyl piperidine derivatives) for SAR analysis .

Q. How can contradictions in reported physical/chemical properties (e.g., solubility, stability) be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., USP buffer pH 6.5 for solubility tests). Use DSC/TGA to measure decomposition temperatures. For conflicting solubility data, validate via saturation shake-flask method in DMSO/water mixtures .

Q. What factors influence the compound’s stability under varying storage conditions?

  • Methodological Answer : Degradation is minimized by storing at -20°C in airtight, light-resistant containers. Monitor hydrolytic stability via accelerated aging studies (40°C/75% RH for 4 weeks). Avoid prolonged exposure to moisture or acidic/basic conditions, which cleave the tert-butyl ester .

Q. How is this compound utilized as a building block in multi-step organic synthesis?

  • Methodological Answer : The tert-butyl group serves as a protective moiety for amines during cross-coupling (e.g., Suzuki reactions). Post-synthesis, deprotection with TFA yields free amines for subsequent functionalization (e.g., acylations). Its rigidity aids in stereochemical control during ring-forming reactions .

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